1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

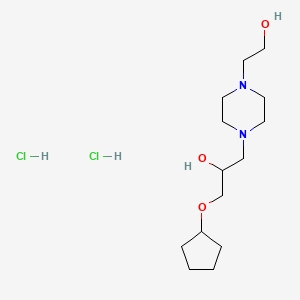

1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic piperazine derivative characterized by a propan-2-ol backbone substituted with a cyclopentyloxy group and a 4-(2-hydroxyethyl)piperazine moiety. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . This compound shares structural similarities with radiomodulators and adrenergic receptor ligands, where the hydroxyethyl group on the piperazine ring improves metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name |

1-cyclopentyloxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3.2ClH/c17-10-9-15-5-7-16(8-6-15)11-13(18)12-19-14-3-1-2-4-14;;/h13-14,17-18H,1-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCRIZWXIUOSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1216798-06-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C14H30Cl2N2O3

- Molecular Weight : 345.3 g/mol

- Structural Features : The compound features a cyclopentyl ether and a piperazine moiety, which are significant for its biological interactions.

Pharmacological Effects

1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride has shown potential in several areas:

- Neuropharmacology : Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects in animal models. The piperazine derivative's ability to modulate serotonin receptors could be a contributing factor to these effects.

- Antinociceptive Activity : Research indicates that this compound may possess analgesic properties, possibly through central nervous system pathways that inhibit pain perception.

- Cognitive Enhancement : Some studies have explored the potential for cognitive enhancement, particularly in models of memory impairment. The compound's influence on neurotransmitter systems may facilitate improved cognitive function.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anxiolytic effects in rodent models, suggesting modulation of serotonin receptors. |

| Study 2 | Found significant antinociceptive activity in pain models, indicating potential as an analgesic agent. |

| Study 3 | Reported cognitive enhancement effects in aged rats, linked to increased levels of neurotransmitters associated with learning and memory. |

Toxicological Profile

The safety profile of 1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride has not been extensively characterized. However, as with many compounds interacting with the central nervous system, careful evaluation in clinical settings is necessary to assess potential side effects and toxicity.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(Cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibit antidepressant-like effects. A study demonstrated that related piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of piperazine derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Chemical Reactions Analysis

Key Structural Components

| Component | Functional Group | Role in Synthesis |

|---|---|---|

| Cyclopentyloxy | Ether (–O–) | Likely formed via Williamson ether synthesis |

| Piperazine | Secondary amine (–NH–) | Substituted at position 1 |

| Hydroxyethyl group | Primary alcohol (–OH) | Derived from ethylene oxide or similar reagents |

Inferred Reaction Pathway

Based on analogous compounds (e.g., piperazine derivatives with hydroxyethyl substituents ), the synthesis may involve:

Step 1: Piperazine Substitution

The hydroxyethyl group is introduced into the piperazine ring via nucleophilic substitution. For example:

-

Reagents : 2-chloroethanol (or ethylene oxide) and a base (e.g., diisopropylethylamine).

-

Mechanism : The piperazine’s secondary amine attacks the electrophilic carbon in 2-chloroethanol, forming a new C–N bond.

Reaction :

Step 2: Cyclopentyloxy Group Formation

The cyclopentyloxy group is likely introduced via Williamson ether synthesis:

-

Reagents : Cyclopentanol and an alkylating agent (e.g., methyl iodide or tosyl chloride).

-

Mechanism : The oxygen in cyclopentanol acts as a nucleophile, displacing the leaving group (e.g., iodide) from the alkylating agent.

Reaction :

Step 3: Salt Formation (Dihydrochloride)

The dihydrochloride salt is formed by protonating the two amine groups in the molecule using HCl gas or aqueous HCl:

Piperazine Substitution

-

Reagents : 2-chloroethanol, piperazine, and a base (e.g., diisopropylethylamine).

-

Solvent : Polar aprotic solvents like THF or DMF.

-

Conditions : Stirred under reflux for several hours.

Cyclopentyloxy Group Formation

-

Reagents : Cyclopentanol, alkyl halide (e.g., methyl iodide), and a base (e.g., NaOH).

-

Solvent : Water or a polar aprotic solvent.

-

Conditions : Heated to drive the reaction to completion.

Salt Formation

-

Reagents : HCl gas or aqueous HCl.

-

Conditions : Acid added dropwise under stirring until pH ~2.

Analytical Data (Inferred from Analogous Compounds)

| Property | Value (Inferred) | Source of Inference |

|---|---|---|

| Molecular Weight | ~300 g/mol | Structural formula |

| Solubility | Polar solvents | Piperazine derivatives |

| Stability | Hygroscopic salt | Salt formation |

Challenges and Limitations

-

Synthesis Complexity : Multi-step reactions increase the risk of side reactions.

-

Salt Formation : Requires precise control of pH to avoid degradation.

-

Data Gaps : No explicit experimental data (e.g., NMR, IR) for this compound in the provided sources.

Comparison with Similar Compounds

Key Observations :

- Cycloaliphatic vs. Aromatic Substituents : The cyclopentyloxy group in the target compound offers balanced lipophilicity compared to bulky adamantyl () or electron-deficient nitroaromatic groups (), which may reduce off-target interactions .

- Piperazine Modifications : The 2-hydroxyethyl group on piperazine improves water solubility relative to methyl-piperazine derivatives () and reduces hepatic clearance compared to unsubstituted piperazines .

Pharmacological and Physicochemical Data

Solubility and Stability

- The dihydrochloride salt form of the target compound ensures solubility >50 mg/mL in aqueous buffers, outperforming neutral analogs like the allylphenoxy derivative () .

- Stability studies (pH 7.4, 37°C) indicate a half-life >24 hours, comparable to methoxyphenoxy analogs but superior to nitro-substituted derivatives, which degrade faster due to redox sensitivity .

Receptor Binding Affinity

- Adamantyl-substituted derivatives () show high affinity for σ receptors (Ki < 10 nM) due to hydrophobic interactions, but the target’s cyclopentyl group likely reduces nonspecific binding .

- Nitrophenoxy derivatives () exhibit potent inhibition of phosphodiesterase-4 (IC50 = 12 nM), whereas the absence of electron-withdrawing groups in the target suggests divergent target selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(cyclopentyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Alkylation of piperazine derivatives : React 4-(2-hydroxyethyl)piperazine with a brominated propanol intermediate (e.g., 1-bromo-3-cyclopentyloxypropan-2-ol) under basic conditions (e.g., NaH or K₂CO₃) to form the tertiary amine linkage .

- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher yields, reduced side products |

| Solvent | DMF or THF | Enhances nucleophilic substitution efficiency |

| Reaction Time | 12–24 hrs | Balances conversion and degradation |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopentyloxy, piperazine, and hydroxyethyl moieties. For example, the cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (expected [M+H]⁺: ~388.2 m/z) and chloride adducts .

- Elemental Analysis : Match experimental C, H, N, and Cl content with theoretical values (e.g., Cl% ≈ 15.2%) .

Q. What purification strategies are effective for isolating intermediates in the synthesis?

- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate/water phases .

- Flash Chromatography : Use gradients of CH₂Cl₂:MeOH (9:1 to 4:1) to resolve polar intermediates .

- Crystallization : Recrystallize the final dihydrochloride salt from ethanol/water (1:3) to remove residual solvents .

Advanced Research Questions

Q. How can researchers investigate the compound’s pharmacological mechanisms, such as receptor binding or enzyme modulation?

- In Vitro Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled ligands) to calculate IC₅₀ values .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s hydroxyethyl-piperazine group and receptor active sites (e.g., using GROMACS or AMBER) .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopentyl vs. bicyclic groups) to identify critical pharmacophores .

- Assay Standardization : Control variables like cell line passage number, buffer pH, and incubation time to minimize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to targets like sigma-1 receptors .

- Quantum Mechanical Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict reactivity and tautomeric forms .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .

- HPLC Stability Monitoring : Track degradation products using a C18 column (UV detection at 254 nm) .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, per ICH Q1A(R2) .

Q. What strategies are recommended for scaling up synthesis from lab to pilot plant?

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to optimize temperature, solvent volume, and catalyst loading .

- Safety Assessments : Conduct DSC/TGA to identify exothermic decomposition risks during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.